3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
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Overview
Description
Synthesis Analysis
The synthesis of related oxazole and piperazine derivatives often involves multi-step synthetic routes starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds was achieved by Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich’s reaction (J. Kumar et al., 2017).
Molecular Structure Analysis
Detailed structural analysis is essential for understanding the molecular conformation and electronic properties of such compounds. Quantum chemical calculations, including density functional theory (DFT) methods, are often employed to elucidate the geometrical structure, vibrational wavenumbers, and electronic properties of novel functionalized compounds (A. El-Emam et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving oxazole and piperazine derivatives can lead to various bioactive compounds. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives showcase the chemical versatility and potential applications of these molecules in medicinal chemistry (H. Bektaş et al., 2010).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. Single-crystal X-ray diffraction and spectroscopic methods like IR, NMR, and MS are typically used to characterize these aspects. The structure of ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate, for example, was determined through such techniques, revealing a chair-shaped piperazine ring and weak intermolecular hydrogen bonding (E. Al-Abdullah et al., 2012).
Scientific Research Applications
Antidepressant and Antianxiety Activities
A study designed and synthesized derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which are structurally similar to 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole. These compounds exhibited significant antidepressant and antianxiety activities in albino mice, as evidenced by Porsolt’s behavioral despair (forced swimming) test and the plus maze method (J. Kumar et al., 2017).
Tuberculostatic Activity
Another study synthesized derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole, which showed potential tuberculostatic activity. The minimum inhibiting concentrations (MIC) for these compounds were within 25 - 100 mg/ml (H. Foks et al., 2004).
Antibacterial Activity
A series of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones were tested against a panel of Gram-positive and Gram-negative clinical isolates. These compounds, structurally related to 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole, showed strong to moderate in vitro antibacterial activity, particularly against resistant Gram-positive pathogenic bacteria (O. Phillips et al., 2009).
Antitumor Activity
In research on DNA-directed alkylating agents, derivatives of 1,2,4-triazolo-piperazines were synthesized and evaluated for DNA affinity and antitumor activity. These compounds, related to 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole, showed promising results (Y. Al-Soud & N. Al-Masoudi, 2004).
Future Directions
The future directions for “3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. It could also involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of Action
It is known that isoxazole derivatives, which include 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole, have a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Mode of Action
The substitution of various groups on the isoxazole ring imparts different activity . This suggests that the compound interacts with its targets in a way that results in changes beneficial for the treatment of various conditions.
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that the compound’s action results in a variety of molecular and cellular effects beneficial for the treatment of various conditions .
properties
IUPAC Name |
3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICSMQOSSHSZLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429311 |
Source
|
Record name | 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173850-53-8 |
Source
|
Record name | 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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